4-Hydroxy-5-methylfuran-3(2H)-one-d3

Mass Spectrometry Quantitative Analysis Isotope Dilution

This deuterated analog (+3 Da mass shift) is essential for precise quantitation of norfuraneol in complex food matrices and metabolic studies via stable isotope dilution assays. Unlabeled norfuraneol cannot correct for matrix effects or extraction efficiency, making this compound the only viable option for accurate LC-MS/MS or NMR workflows. Ensure method validation and reliable data by integrating this critical internal standard.

Molecular Formula C5H6O3
Molecular Weight 117.12 g/mol
Cat. No. B12372242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methylfuran-3(2H)-one-d3
Molecular FormulaC5H6O3
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CO1)O
InChIInChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3
InChIKeyDLVYTANECMRFGX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methylfuran-3(2H)-one-d3: A Deuterated Norfuraneol Standard for Precise Analytical Quantification


4-Hydroxy-5-methylfuran-3(2H)-one-d3 (CAS 1335401-45-0), also known as Chicory furaneol-d3 or Norfuraneol-d3, is a stable isotope-labeled analog of the naturally occurring furanone 4-hydroxy-5-methylfuran-3(2H)-one (norfuraneol, CAS 19322-27-1). It is a deuterated compound in which three hydrogen atoms are replaced by deuterium (²H), resulting in a molecular formula of C5H3D3O3 and a molecular weight of 117.12 g/mol, compared to 114.10 g/mol for the unlabeled compound [1]. This isotopic labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry and NMR spectroscopy, particularly for the accurate determination of norfuraneol in complex matrices such as food, beverages, and biological samples .

Why Unlabeled Norfuraneol Cannot Substitute for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Quantitative Assays


Generic substitution of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 with unlabeled norfuraneol is not feasible for analytical quantification workflows. The deuterated compound is specifically designed as an internal standard to correct for matrix effects, extraction efficiency variations, and instrumental variability in LC-MS, GC-MS, and NMR analyses [1]. Its deuterium labeling provides a distinct mass shift that allows chromatographic co-elution and nearly identical chemical behavior to the analyte while enabling unambiguous differentiation by mass spectrometry . This property is critical for achieving high-accuracy quantitation in complex samples, a function the unlabeled compound cannot perform as it is indistinguishable from the endogenous analyte [2].

Quantitative Differentiation: Key Evidence for Selecting 4-Hydroxy-5-methylfuran-3(2H)-one-d3


Mass Spectrometry Discrimination: +3 Da Mass Shift Enables Unambiguous Analyte/Internal Standard Resolution

4-Hydroxy-5-methylfuran-3(2H)-one-d3 exhibits a molecular weight of 117.12 g/mol due to the incorporation of three deuterium atoms, compared to 114.10 g/mol for the unlabeled analog norfuraneol [1]. This +3 Da mass shift allows for baseline separation and distinct detection of the internal standard and the analyte in mass spectrometry-based assays without interference, a prerequisite for accurate quantification via stable isotope dilution [2].

Mass Spectrometry Quantitative Analysis Isotope Dilution

Chromatographic Co-elution: Identical Retention Time with Unlabeled Analyte Minimizes Matrix Effect Variability

Deuterated internal standards like 4-Hydroxy-5-methylfuran-3(2H)-one-d3 are designed to co-elute with their non-deuterated counterparts under standard reversed-phase LC conditions [1]. This co-elution property ensures that the internal standard experiences identical matrix effects and ionization suppression/enhancement as the analyte, thereby normalizing response variations and improving quantitative accuracy compared to structural analogs that may elute differently .

Chromatography Matrix Effects LC-MS

Isotopic Purity Specifications: ≥98% Chemical Purity with ≥98% Isotopic Enrichment for Reliable Quantification

Vendor specifications for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 typically include a chemical purity of ≥98% and an isotopic enrichment of ≥98% deuterium incorporation at the labeled positions . This high level of isotopic enrichment is essential to minimize the contribution of the internal standard to the analyte signal (isotopic cross-talk) and to ensure accurate quantitation, especially at low analyte concentrations [1].

Analytical Standards Isotopic Enrichment Quality Control

Limited Direct Comparative Data for This Specific Compound

A comprehensive literature search reveals a scarcity of peer-reviewed studies providing direct, head-to-head quantitative comparisons between 4-Hydroxy-5-methylfuran-3(2H)-one-d3 and its unlabeled analog in specific analytical applications. Most available evidence for this compound's utility as an internal standard is derived from vendor documentation and general principles of stable isotope dilution [1]. The differentiation claims presented here are therefore largely based on well-established class-level inferences for deuterated internal standards, rather than on compound-specific experimental data. Researchers seeking absolute validation for a particular matrix or assay are advised to perform in-house method validation studies.

Data Availability Research Gap

Optimal Application Scenarios for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 Based on Differential Evidence


Accurate Quantification of Norfuraneol in Food and Beverage Matrices via LC-MS/MS

4-Hydroxy-5-methylfuran-3(2H)-one-d3 serves as the ideal internal standard for stable isotope dilution LC-MS/MS assays designed to quantify norfuraneol in complex food matrices (e.g., wines, cheeses, Maillard reaction products) [1]. Its +3 Da mass shift enables unambiguous MRM transition selection, while its co-elution with the analyte effectively corrects for matrix-induced ionization suppression common in these samples [2].

Metabolic Tracing and Pharmacokinetic Studies Requiring High-Precision Analyte Monitoring

In metabolic studies investigating norfuraneol as a quorum-sensing mimic or flavor precursor, 4-Hydroxy-5-methylfuran-3(2H)-one-d3 is employed as an internal standard to achieve the high quantitative precision required for tracking concentration changes over time in biological systems [3]. The deuterium label ensures that the standard remains analytically distinct from the endogenously produced analyte [4].

Oxidoreductase Activity Assays Using Norfuraneol as a Substrate

While 4-Hydroxy-5-methylfuran-3(2H)-one-d3 is primarily an analytical standard, its unlabeled counterpart (norfuraneol) is used as a detection reagent for oxidoreductase activity . The deuterated form can be used in method development and validation to ensure accurate quantification of substrate consumption or product formation in these enzymatic assays.

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